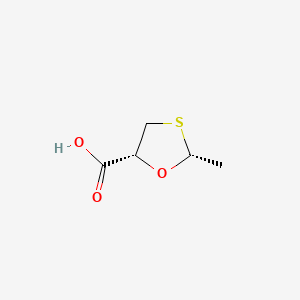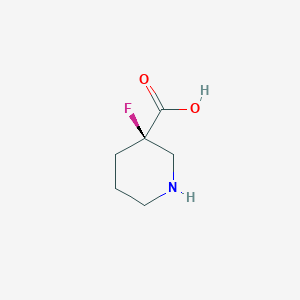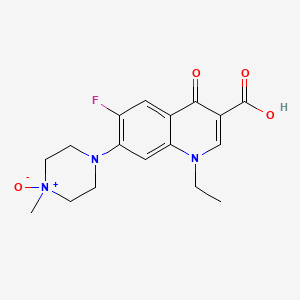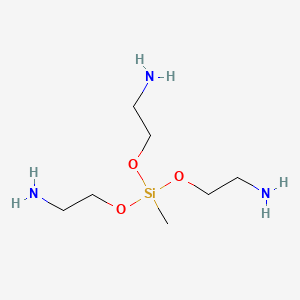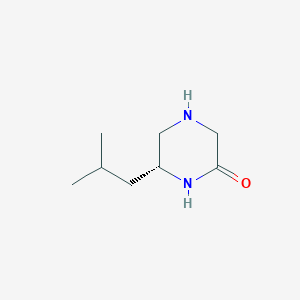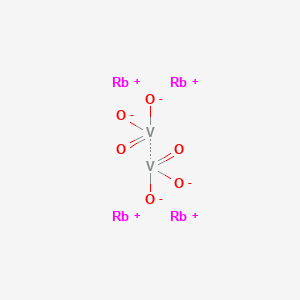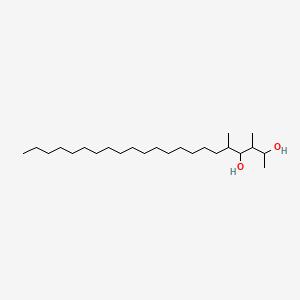
(S)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Chlorophenyl)-1-phenylmethylamine is a chiral amine compound known for its significant role in medicinal chemistry. This compound is characterized by the presence of a chiral center, which imparts specific stereochemical properties to the molecule. It is often used as an intermediate in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chlorophenyl)-1-phenylmethylamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 4-chlorophenylacetone using chiral catalysts or reagents to achieve the desired enantiomeric purity. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a chiral rhodium or ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Chlorophenyl)-1-phenylmethylamine may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric excess, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chlorophenyl)-1-phenylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or imine.
Reduction: Reduction reactions can further modify the compound to produce different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and imines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Chlorophenyl)-1-phenylmethylamine is used as a chiral building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
The compound has been studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules. It is also used in the development of chiral drugs and agrochemicals.
Medicine
In medicinal chemistry, ®-1-(4-Chlorophenyl)-1-phenylmethylamine is a key intermediate in the synthesis of antihistamines and other therapeutic agents. Its chiral properties are crucial for the development of drugs with specific enantiomeric forms that exhibit desired pharmacological effects.
Industry
Industrially, the compound is used in the production of various fine chemicals and pharmaceuticals. Its applications extend to the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(4-Chlorophenyl)-1-phenylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects. For example, in the case of antihistamines, the compound acts as an inverse agonist at histamine H1 receptors, reducing histamine-mediated allergic responses .
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: A second-generation antihistamine with a similar chiral structure.
Cetirizine: The racemic mixture of levocetirizine, used for treating allergic conditions.
Diphenhydramine: An older antihistamine with a different chemical structure but similar therapeutic use.
Uniqueness
®-1-(4-Chlorophenyl)-1-phenylmethylamine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties. Its ability to selectively interact with molecular targets makes it a valuable compound in the development of enantioselective drugs and catalysts.
Properties
Molecular Formula |
C17H18ClNO6 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
(S)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H12ClN.C4H6O6/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;5-1(3(7)8)2(6)4(9)10/h1-9,13H,15H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m01/s1 |
InChI Key |
RLQMUEBVBXLJAW-TZXXFBNGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



